molecular formula C21H28N6O2 B12133760 2-amino-1-butyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

2-amino-1-butyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B12133760
M. Wt: 396.5 g/mol
InChI Key: UULVYDHBIHOGQV-UHFFFAOYSA-N
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Description

2-amino-1-butyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrrolo[2,3-b]quinoxaline core, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-butyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include halogenated precursors, amines, and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production while maintaining consistency in product quality .

Chemical Reactions Analysis

Types of Reactions

2-amino-1-butyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated derivatives, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various reduced derivatives of the parent compound .

Scientific Research Applications

2-amino-1-butyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-amino-1-butyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-1-butyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
  • 4-(2-Aminoethyl)morpholine
  • 1-Cyclohexyl-3-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate
  • 2-Cyano-N-(2-morpholin-4-yl-ethyl)-acetamide

Uniqueness

Compared to similar compounds, this compound stands out due to its unique combination of functional groups and its potential for diverse biological activities. Its pyrrolo[2,3-b]quinoxaline core is particularly noteworthy for its role in medicinal chemistry .

Properties

Molecular Formula

C21H28N6O2

Molecular Weight

396.5 g/mol

IUPAC Name

2-amino-1-butyl-N-(2-morpholin-4-ylethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C21H28N6O2/c1-2-3-9-27-19(22)17(21(28)23-8-10-26-11-13-29-14-12-26)18-20(27)25-16-7-5-4-6-15(16)24-18/h4-7H,2-3,8-14,22H2,1H3,(H,23,28)

InChI Key

UULVYDHBIHOGQV-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)NCCN4CCOCC4)N

Origin of Product

United States

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